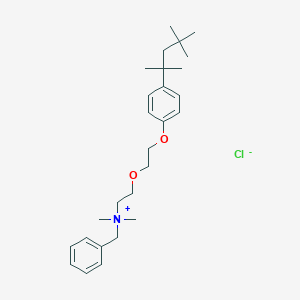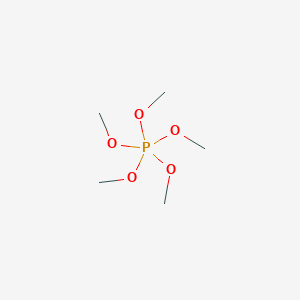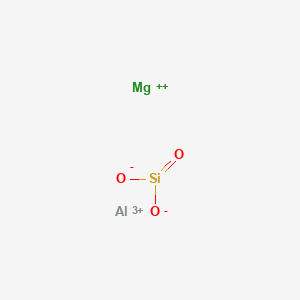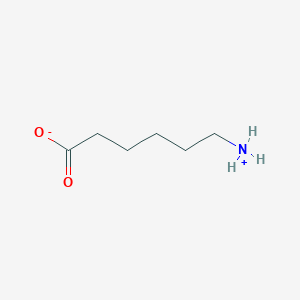
Phosphinic fluoride, diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic fluoride, diphenyl-, also known as diphenylphosphinic fluoride (DFP), is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
DFP inhibits acetylcholinesterase by binding covalently to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This can cause overstimulation of the nervous system, leading to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DFP are diverse and depend on the concentration and duration of exposure. At low concentrations, DFP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, DFP can cause convulsions, respiratory failure, and death. DFP has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP is a powerful tool for studying the nervous system and acetylcholine signaling. Its ability to inhibit acetylcholinesterase allows researchers to study the effects of acetylcholine accumulation on various physiological processes. However, DFP is highly toxic and must be handled with extreme care. Its reactivity towards nucleophiles also makes it difficult to work with in some experimental setups.
Direcciones Futuras
There are several future directions for research on DFP. One area of interest is the development of safer and more effective antidotes for nerve gas poisoning. Another area of interest is the study of the long-term effects of DFP exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the use of DFP in the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
DFP can be synthesized by reacting Phosphinic fluoride, diphenyl-phine with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a colorless liquid with a pungent odor and high reactivity towards nucleophiles.
Aplicaciones Científicas De Investigación
DFP has been used extensively in scientific research as a tool to study the nervous system and acetylcholine signaling. It is commonly used to inhibit acetylcholinesterase activity in vitro and in vivo, allowing researchers to study the effects of acetylcholine accumulation on various physiological processes. DFP has also been used to study the effects of nerve gas exposure and the development of antidotes for nerve gas poisoning.
Propiedades
Número CAS |
1135-98-4 |
|---|---|
Nombre del producto |
Phosphinic fluoride, diphenyl- |
Fórmula molecular |
C12H10FOP |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
[fluoro(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
FBHHZEPZBVNZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
Sinónimos |
Diphenylfluorophosphine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)